molecular formula C14H11NO4 B6336861 5-(4-Methoxycarbonylphenyl)-picolinic acid CAS No. 1242339-86-1

5-(4-Methoxycarbonylphenyl)-picolinic acid

Cat. No.: B6336861
CAS No.: 1242339-86-1
M. Wt: 257.24 g/mol
InChI Key: OFXVGHWUHLTEIA-UHFFFAOYSA-N
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Description

5-(4-Methoxycarbonylphenyl)-picolinic acid is an organic compound that features a picolinic acid moiety substituted with a 4-methoxycarbonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxycarbonylphenyl)-picolinic acid typically involves the reaction of picolinic acid with 4-methoxycarbonylphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxycarbonylphenyl)-picolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Methoxycarbonylphenyl)-picolinic acid has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 5-(4-Methoxycarbonylphenyl)-picolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The picolinic acid moiety can chelate metal ions, which may play a role in its biological activity. Additionally, the methoxycarbonylphenyl group can participate in hydrophobic interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxycarbonylphenylboronic acid
  • 4-Formylphenylboronic acid
  • 4-Methoxycarbonylphenylboronic acid pinacol ester
  • 4-Cyanophenylboronic acid
  • 4-Formylphenylboronic acid

Uniqueness

5-(4-Methoxycarbonylphenyl)-picolinic acid is unique due to the combination of the picolinic acid moiety and the 4-methoxycarbonylphenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(4-methoxycarbonylphenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-19-14(18)10-4-2-9(3-5-10)11-6-7-12(13(16)17)15-8-11/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXVGHWUHLTEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679307
Record name 5-[4-(Methoxycarbonyl)phenyl]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242339-86-1
Record name 5-[4-(Methoxycarbonyl)phenyl]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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